molecular formula C15H11FO3 B1358991 4-Acetoxy-3'-fluorobenzophenone CAS No. 890099-42-0

4-Acetoxy-3'-fluorobenzophenone

Cat. No.: B1358991
CAS No.: 890099-42-0
M. Wt: 258.24 g/mol
InChI Key: YXQMSAYPGURGGO-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-fluorobenzophenone is a chemical compound with the molecular formula C15H11FO3 and a molecular weight of 258.25 . It is also known by its IUPAC name, 4-(3-fluorobenzoyl)phenyl acetate .


Molecular Structure Analysis

The InChI code for 4-Acetoxy-3’-fluorobenzophenone is 1S/C15H11FO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 . This indicates that the molecule consists of a fluorobenzoyl group attached to a phenyl acetate group.

Scientific Research Applications

  • Synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene as Intermediate of Luxabendazole

    • A method for synthesizing 5-(4-fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, a primary raw material for Luxabendazole, an anthelmintic, involves using 4-acetoxy-3'-fluorobenzophenone. This synthesis is part of a multi-step process that starts from 4-aminophenol, leading to various intermediate compounds, including 4-acetoxy-2-nitroacetanilide and 4-acetamino-3-nitrophenol, before arriving at the final product (Zhang Li, 2008).
  • Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

    • In fuel cell applications, a new sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized using sulfonated 4-fluorobenzophenone. This method involves a series of copolymerization steps to produce sulfonated poly(arylene ether sulfone) copolymers. These polymers showed promising properties as polyelectrolyte membrane materials, with high proton conductivity (D. Kim, G. Robertson, M. Guiver, 2008).
  • Synthesis and Characterization of a Fluorinated Phthalazinone Monomer and Its Polymers

    • A study on the synthesis of high-performance polymers from 4-(2-fluoro-4-hydroxyphenyl)-phthlazin-1(2H)-one (FDHPZ), derived from 2-(2-fluoro-4-hydroxybenzoyl)-benzoic acid and hydrazine hydrate, revealed excellent solubility and thermal properties. These polymers, synthesized through polycondensation reactions, have potential applications in engineering plastics and membrane materials (Shude Xiao, Jinyan Wang, Kun Jin, X. Jian, Q. Peng, 2003).
  • Synthesis of Carbonyl Dyes from 1-Hydroxy-2-Acetonaphthone and 2-Fluorobenzophenone

    • The reaction between 1-hydroxy-2-acetonaphthone and 2-fluorobenzophenone under basic conditions yielded diastereoisomeric carbonyl dyes. The synthesis involved a base-catalyzed addition followed by dehydration and intramolecular aromatic nucleophilic substitution (P. Coelho, I. C. Fernandes, Luis M. Carvalho, 2010).
  • New Multiblock Copolymers of Sulfonated Poly(4'-phenyl-2,5-benzophenone) and Poly(arylene ether sulfone) for Proton Exchange Membranes

    • This research synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics by catalytic coupling and selective sulfonation. The resulting alternating multiblock sulfonated copolymer formed flexible transparent films and was tested for proton conductivity, showing potential as polyelectrolyte materials (H. Ghassemi, G. Ndip, J. Mcgrath, 2004).
  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of N-CF2H Heterocycles and Difluoromethoxypyridines

    • Fluoroform was utilized as a source of difluorocarbene, enabling the conversion of various nucleophiles to difluoromethylated derivatives, including the synthesis of imidazole, benzimidazole, benztriazole, and hydroxypyridines. This approach offers moderate to good yields of respective products (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014).
  • A Highly Sensitive, Single Selective, Fluorescent Sensor for Al3+ Detection and Its Application in Living Cell Imaging

    • An o-aminophenol-based fluorogenic chemosensor synthesized from this compound exhibited high selectivity and sensitivity toward Al3+ ions. This sensor, demonstrating the potential for bio-imaging in human cervical HeLa cancer cell lines, indicates the applicability of this compound derivatives in biological imaging and sensing applications (Xingpei Ye, Shao-bo Sun, Ying-dong Li, L. Zhi, Wei-Na Wu, Yuan Wang, 2014).

Properties

IUPAC Name

[4-(3-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMSAYPGURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641693
Record name 4-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-42-0
Record name Methanone, [4-(acetyloxy)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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